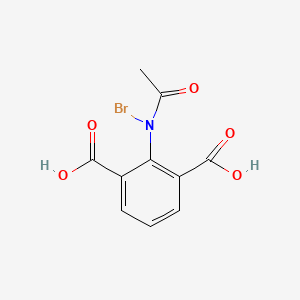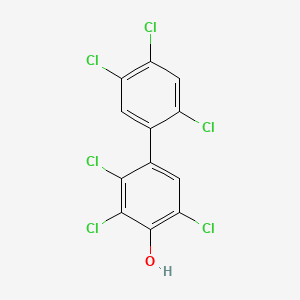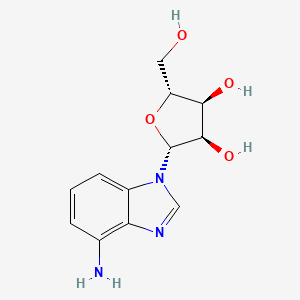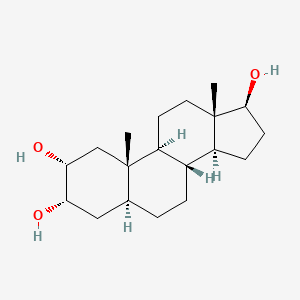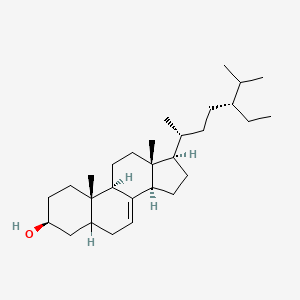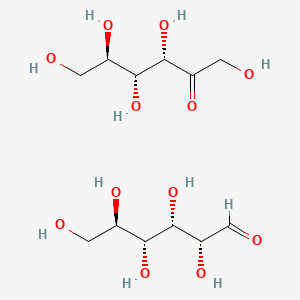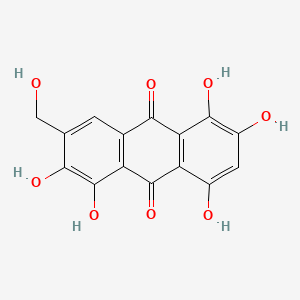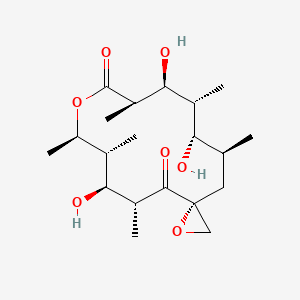
Oleandolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleandolide is a 14-membererd macrolide containing ten stereocentres carrying one epoxymethano, three hydroxy and five methyl substituents. It is the aglycone of the antibiotic oleandomycin. It is a macrolide, a cyclic ketone, a triol and a spiro-epoxide.
Oleandolide is a natural product found in Apis cerana and Cunila with data available.
Applications De Recherche Scientifique
1. Asymmetric Synthesis in Macrolide Antibiotics
Oleandolide, an aglycon of the macrolide antibiotic oleandomycin, has been a subject of interest in asymmetric synthesis studies. Researchers have achieved the synthesis of oleandolide through a series of complex chemical reactions, demonstrating the potential of oleandolide as a key component in the development of polypropionate-derived macrolides (Hu, Takenaka, & Panek, 2002).
2. Understanding Oleandomycin Biosynthetic Pathways
Oleandolide plays a critical role in the biosynthesis of oleandomycin, a macrolide antibiotic. The gene OleY, for instance, codes for a methyltransferase involved in the biosynthesis of l-oleandrose, a sugar attached to the oleandolide aglycon in oleandomycin. This highlights oleandolide's significance in understanding the molecular processes in antibiotic production (Rodríguez et al., 2001).
3. Improving Synthetic Routes for Antibiotics
Advancements in the vinylogous Mukaiyama aldol reaction have been applied to the synthesis of the C1-C7 subunit of oleandolide, illustrating how modifications in synthetic routes can lead to more efficient and accessible ways to produce complex molecules like oleandolide. This opens doors for more practical and scalable production of oleandolide-based compounds (Hassfeld & Kalesse, 2002).
Propriétés
Numéro CAS |
68540-16-9 |
|---|---|
Nom du produit |
Oleandolide |
Formule moléculaire |
C20H34O7 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,8,14-trihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C20H34O7/c1-9-7-20(8-26-20)18(24)12(4)16(22)10(2)14(6)27-19(25)13(5)17(23)11(3)15(9)21/h9-17,21-23H,7-8H2,1-6H3/t9-,10-,11+,12+,13+,14+,15-,16-,17-,20+/m0/s1 |
Clé InChI |
PFDLUBNRHMFBGI-WNFDIZNISA-N |
SMILES isomérique |
C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C |
SMILES |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |
SMILES canonique |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |
Synonymes |
oleandolide oleandomycin aglycone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



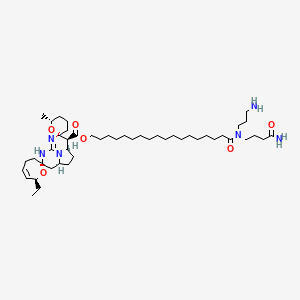
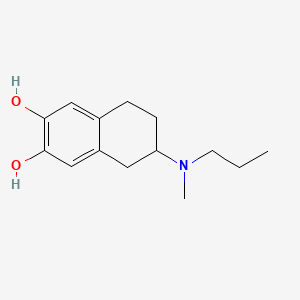
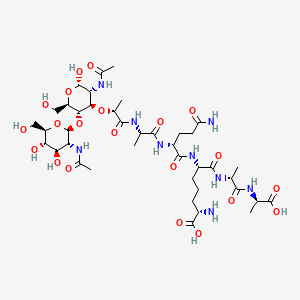

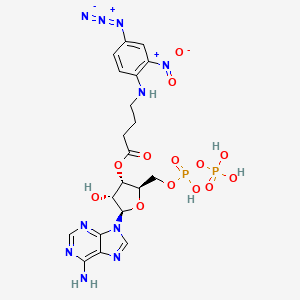
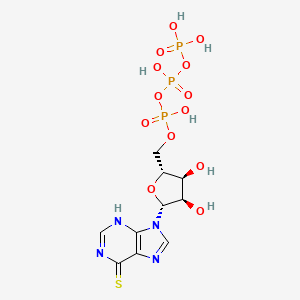
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
